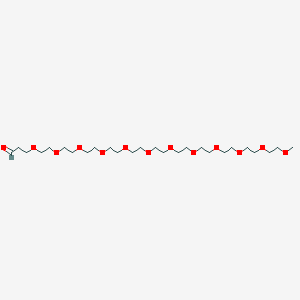
Biotin-dPEG(R)3-MAL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Biotin-dPEG®3-MAL is a compound that combines biotin with a discrete polyethylene glycol (dPEG) linker and a maleimide group. This compound is widely used in bioconjugation applications due to its ability to form stable thioether linkages with free thiol groups in biomolecules. The dPEG linker imparts water solubility and reduces immunogenicity, aggregation, and precipitation of labeled biomolecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Biotin-dPEG®3-MAL is synthesized by attaching biotin to one end of a dPEG linker and a maleimidopropyl moiety to the other end. The maleimide group reacts with free thiols to form stable thioether linkages. The synthesis involves the following steps:
- Activation of biotin with a suitable activating agent.
- Coupling of activated biotin with the dPEG linker.
- Introduction of the maleimide group to the other end of the dPEG linker .
Industrial Production Methods: The industrial production of Biotin-dPEG®3-MAL involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Use of high-purity reagents and solvents.
- Controlled reaction conditions such as temperature, pH, and reaction time.
- Purification steps like chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: Biotin-dPEG®3-MAL primarily undergoes Michael addition reactions, where the maleimide group reacts with free thiol groups to form stable thioether linkages .
Common Reagents and Conditions:
Reagents: Free thiol-containing biomolecules, N,N’-dimethylacetamide (DMAC) as a solvent.
Conditions: pH range of 6.5 – 7.5, ambient temperature.
Major Products: The major product formed from these reactions is a biotinylated biomolecule with a stable thioether linkage .
Applications De Recherche Scientifique
Biotin-dPEG®3-MAL has a wide range of applications in scientific research, including:
Chemistry: Used as a cross-linking reagent in biotinylation reactions.
Biology: Facilitates the labeling of proteins, peptides, and other biomolecules for detection and purification.
Medicine: Used in the development of diagnostic assays and therapeutic agents.
Industry: Applied in the creation of biotinylated, dPEG-modified nucleosides and biomimetic nanoparticles
Mécanisme D'action
Biotin-dPEG®3-MAL exerts its effects through the well-known Michael reaction between the maleimide group and free sulfhydryl groups. This reaction allows for site-specific biotin labeling of molecules in aqueous media. The dPEG spacer provides precise spacing between the biotin moiety and the labeled molecule, enhancing water solubility and reducing immunogenicity .
Comparaison Avec Des Composés Similaires
- Biotin-dPEG®11-MAL
- Biotin-dPEG®23-MAL
- Bis-MAL-dPEG®3
Comparison: Biotin-dPEG®3-MAL is unique due to its short-chain, discrete PEG linker, which provides precise spacing and reduces immunogenicity. Compared to Biotin-dPEG®11-MAL and Biotin-dPEG®23-MAL, Biotin-dPEG®3-MAL has a shorter linker, making it suitable for applications requiring minimal spacing between the biotin moiety and the labeled molecule .
Propriétés
IUPAC Name |
N-[3-[2-[2-[3-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]propoxy]ethoxy]ethoxy]propyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H43N5O8S/c33-22(6-2-1-5-21-26-20(19-41-21)30-27(37)31-26)28-10-3-13-38-15-17-40-18-16-39-14-4-11-29-23(34)9-12-32-24(35)7-8-25(32)36/h7-8,20-21,26H,1-6,9-19H2,(H,28,33)(H,29,34)(H2,30,31,37) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCEXTKIIGXBNCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCOCCOCCOCCCNC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H43N5O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![prop-2-enyl (2S)-2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate](/img/structure/B7839195.png)
![(3R,7S)-11-methoxy-6,8,16,20-tetraoxapentacyclo[10.8.0.02,9.03,7.013,18]icosa-1,9,11,13(18)-tetraene-17,19-dione](/img/structure/B7839218.png)
![(3S,7S)-3-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione](/img/structure/B7839222.png)
![(2S,3R)-3-[(3E,7E)-nona-3,7-dienoyl]oxirane-2-carboxamide](/img/structure/B7839225.png)

![2-amino-N-[(2S,4S,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B7839241.png)




